![molecular formula C17H15N3O2S B5885315 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B5885315.png)
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential in pharmaceutical and medicinal chemistry due to their antibacterial, antiviral, anticancer, and enzyme inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . The synthesis can be carried out using various catalysts and conditions, including formic acid, different amines, and microwave-induced synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches to enhance yield and reduce environmental impact. For example, the use of deep eutectic solvents (DES) and microwave-induced synthesis has been reported to be effective in the synthesis of similar compounds .
化学反应分析
Types of Reactions
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound .
科学研究应用
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes such as cell division or viral replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
- 2-[3-(3-Chloro-4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
- 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Uniqueness
2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is unique due to its specific substitution pattern on the quinazolinone ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenyl group and the sulfanylacetamide moiety can enhance its interaction with specific molecular targets, making it a valuable compound for various scientific research applications .
属性
IUPAC Name |
2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-4-6-12(9-11)20-16(22)13-7-2-3-8-14(13)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBFHBFYWPHSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
![N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B5885239.png)
![3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID](/img/structure/B5885243.png)
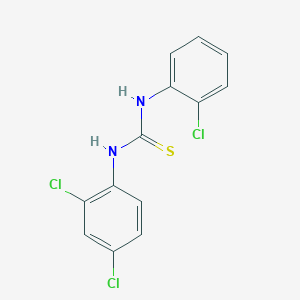
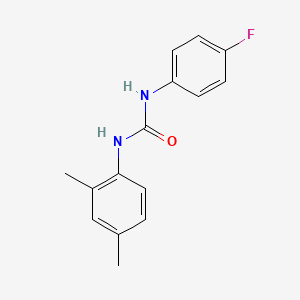
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B5885280.png)
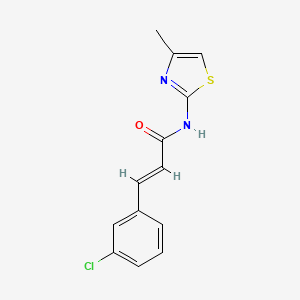

![3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-((E)-1-{5-[(3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)PROPANOHYDRAZIDE](/img/structure/B5885309.png)
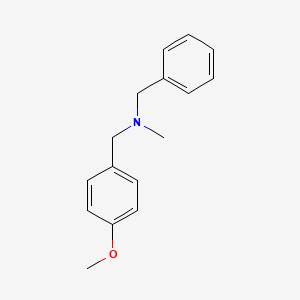
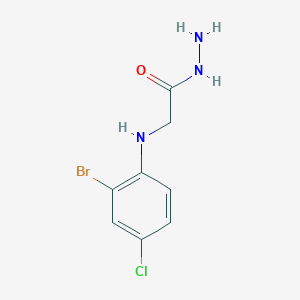
![2-[[3-Methyl-5-(4-methylpiperidin-1-yl)phenyl]methyl]isoindole-1,3-dione](/img/structure/B5885343.png)
